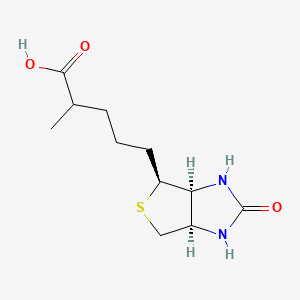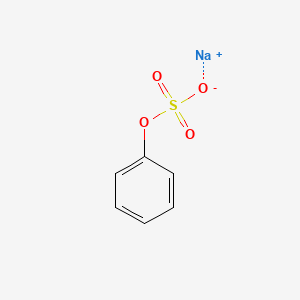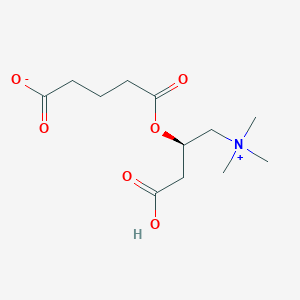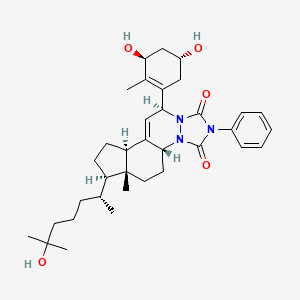
Impurity C of Calcitriol
Descripción general
Descripción
Impurity C of Calcitriol is an impurity of Calcitriol . It is the hormonally active form of vitamin D and is the active metabolite of vitamin D3 that activates the vitamin D receptor (VDR) .
Synthesis Analysis
The synthesis of Calcitriol, including its impurities, can be achieved through an enzymatic approach. Peroxygenase from Agrocybe aegerita (Aae UPO) was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol, yielding Calcitriol in a single step . The enzymatic reaction yielded 80.3% product formation in excellent selectivity, with a turnover number up to 4000 .Physical And Chemical Properties Analysis
Impurity C of Calcitriol is a powder . It is soluble in DMSO . The compound has a molecular weight of 591.78 .Aplicaciones Científicas De Investigación
1. Effect on Type 1 Diabetes
A study investigated the effects of calcitriol, the active form of vitamin D, on β-cell function in recent-onset type 1 diabetes, examining its potential to protect β-cells and improve glycemic control. The results showed that calcitriol, at the doses used, was ineffective in protecting β-cell function in subjects with recent-onset type 1 diabetes (Bizzarri et al., 2010).
2. Growth in Children with Chronic Renal Failure
Research on calcitriol treatment strategies for secondary hyperparathyroidism in children with chronic renal insufficiency revealed that different calcitriol administration (daily versus twice weekly) did not differentially affect growth rate. Both methods were equally effective in controlling secondary hyperparathyroidism in these children (Schmitt et al., 2003).
3. Impurity Dynamics in Ultracold Fermions
A study discussed the potential of using atomic physics techniques in ultracold atom mixtures to explore new regimes and manifestations of Anderson's orthogonality catastrophe, which is related to impurity dynamics. This research provides insights into the interaction between impurity atoms and Fermi atoms (Knap et al., 2012).
4. Impurities in Gallium Nitride (GaN) Crystals
The concentration of carbon (C) impurity in GaN crystals and its impact on quantum efficiency was studied. It was found that C impurity acts as a trap for minority holes and compensates for majority electrons, affecting the external and internal quantum efficiency values (Kojima et al., 2019).
5. Cancer Stem Cells and Calcitriol
A study on ovarian cancer revealed that calcitriol can deplete cancer stem cells (CSCs) by inhibiting their Wnt signaling pathway, thereby impeding the growth of xenograft tumors. This finding highlights calcitriol's potential in cancer treatment (Srivastava et al., 2018).
Propiedades
IUPAC Name |
(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPRRXRNSGAGP-ZBKKTSFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Impurity C of Calcitriol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



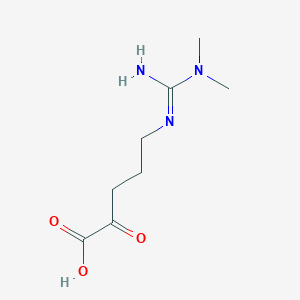
![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)




